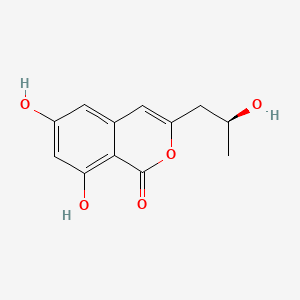
Orthosporin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthosporin is a member of isocoumarins.
Applications De Recherche Scientifique
Agricultural Applications
Phytotoxicity and Plant Pathology
Orthosporin has been identified as a phytotoxin that affects various plant species. Its role in plant pathology includes:
- Inducing Symptoms of Disease : this compound has been shown to reproduce symptoms of canker in chestnut trees and cause irregular brown spots on the leaves of oats, indicating its pathogenic potential .
- Potential Use in Bioherbicides : Due to its phytotoxic properties, this compound may be explored as a natural herbicide, offering an environmentally friendly alternative to synthetic herbicides.
Medical Applications
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown:
- Inhibition of Bacterial Growth : In vitro assays have indicated that this compound exhibits inhibitory effects against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with inhibition zones ranging from 3-7 mm at concentrations of 1 mg/mL .
- Antiviral Activity : The compound has shown dose-dependent antiviral properties, with up to 60% inhibition of reverse transcriptase at specific concentrations .
Study 1: Antimicrobial Activity of this compound
A study conducted on the extract from the endophytic fungus Lasiodiplodia theobromae revealed that this compound is a major component contributing to the extract's antimicrobial properties. The study highlighted:
- Methodology : The fungus was isolated, fermented, and subjected to chromatographic separation to isolate this compound.
- Results : The extract showed significant antibacterial activity against multiple strains, supporting the potential use of this compound in developing antimicrobial agents .
Study 2: Phytotoxic Effects on Crop Species
Research on the effects of this compound on crop species demonstrated:
- Experimental Setup : Different concentrations of this compound were applied to susceptible plant species.
- Findings : Symptoms indicative of phytotoxicity were observed, confirming the compound's potential as a bioherbicide .
Comparative Data Table
Propriétés
Numéro CAS |
118063-79-9 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
6,8-dihydroxy-3-[(2S)-2-hydroxypropyl]isochromen-1-one |
InChI |
InChI=1S/C12H12O5/c1-6(13)2-9-4-7-3-8(14)5-10(15)11(7)12(16)17-9/h3-6,13-15H,2H2,1H3/t6-/m0/s1 |
Clé InChI |
XXDAFMSOQNYLBY-LURJTMIESA-N |
SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |
SMILES isomérique |
C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |
SMILES canonique |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |
Synonymes |
orthosporin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















